2-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-thiophenecarboxamide
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Overview
Description
2-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-thiophenecarboxamide is a synthetic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a diamond-like framework that imparts high stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-thiophenecarboxamide typically involves multiple steps. One common approach starts with the functionalization of adamantane to introduce the 3,5-dimethyl groups. This is followed by the formation of the carbonyl group through oxidation reactions. The thiophene ring is then introduced via a coupling reaction, and the final amide bond is formed through a condensation reaction with the appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The adamantane framework can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-thiophenecarboxamide involves its interaction with specific molecular targets. The adamantane framework provides rigidity and stability, allowing the compound to effectively bind to its targets. The thiophene ring can participate in π-π interactions, enhancing binding affinity. The carbonyl and amide groups can form hydrogen bonds with target molecules, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
1-adamantylamine: Another adamantane derivative with similar structural properties but different functional groups.
3,5-dimethyladamantane: Shares the adamantane framework but lacks the thiophene and amide functionalities.
Thiophene-2-carboxamide: Contains the thiophene and amide groups but lacks the adamantane framework
Uniqueness
2-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-thiophenecarboxamide is unique due to its combination of the adamantane framework with the thiophene and amide functionalities. This combination imparts high stability, rigidity, and potential for diverse interactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(3,5-dimethyladamantane-1-carbonyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-16-5-11-6-17(2,8-16)10-18(7-11,9-16)15(22)20-14-12(13(19)21)3-4-23-14/h3-4,11H,5-10H2,1-2H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLMNRSCSDCCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=C(C=CS4)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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